2-((3,5-Dimethylphenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4497898 is a chemical compound with significant interest in various scientific fields It is known for its unique structure and properties, which make it valuable in both research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4497898 typically involves multiple steps, starting from readily available precursors. The specific synthetic route can vary, but it generally includes:
Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BRN 4497898 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BRN 4497898 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
BRN 4497898 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which BRN 4497898 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its use, but it often involves:
Binding to Targets: The compound binds to its molecular targets, altering their activity.
Pathway Modulation: This binding can modulate various biochemical pathways, leading to the desired effects.
Cellular Effects: The changes in pathways result in specific cellular responses, which can be harnessed for therapeutic or industrial purposes.
Properties
CAS No. |
88498-92-4 |
---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2E)-2-[(3,5-dimethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2OS/c1-11-7-12(2)9-13(8-11)10-16-17(21)20-15-6-4-3-5-14(15)19-18(20)22-16/h3-10H,1-2H3/b16-10+ |
InChI Key |
WOSYCFJRYCOGJY-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.